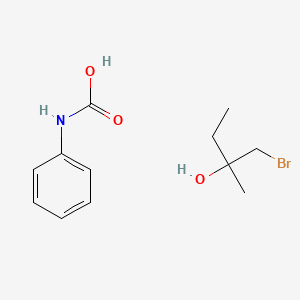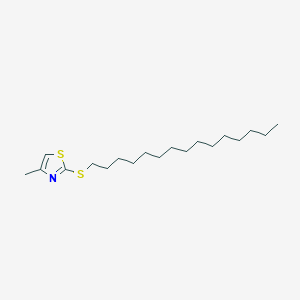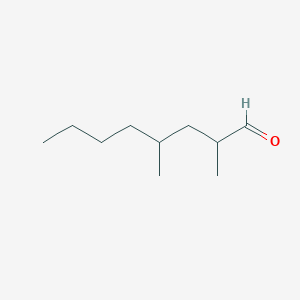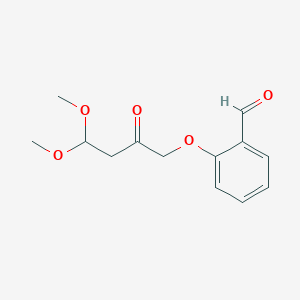
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol is an organic compound characterized by the presence of hydroxymethyl, methyl, and sulfanyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of a precursor compound using formaldehyde in a basic medium . Another method includes the use of metal catalysts and paraformaldehyde . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes using aqueous formaldehyde and basic catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvent systems.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted phenol derivatives. These products can be further utilized in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol involves its interaction with molecular targets through its hydroxymethyl, methyl, and sulfanyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, nucleophilic attacks, and redox reactions . The pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol include:
- 2-(Hydroxymethyl)-4-methylphenol
- 2-(Hydroxymethyl)-6-sulfanylphenol
- 4-Methyl-6-sulfanylphenol
Uniqueness
What sets this compound apart from these similar compounds is the combination of all three functional groups (hydroxymethyl, methyl, and sulfanyl) on the phenol ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
88661-07-8 |
|---|---|
Molekularformel |
C8H10O2S |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-methyl-6-sulfanylphenol |
InChI |
InChI=1S/C8H10O2S/c1-5-2-6(4-9)8(10)7(11)3-5/h2-3,9-11H,4H2,1H3 |
InChI-Schlüssel |
UNRNTYDFYBMETP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)
![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)





![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)

![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)

